Product packaging for Methyl 3-Ethyl-1H-indole-5-carboxylate(Cat. No.:)

Methyl 3-Ethyl-1H-indole-5-carboxylate

Cat. No.: B13669608
M. Wt: 203.24 g/mol
InChI Key: QXWRUBISFAFDQH-UHFFFAOYSA-N
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Description

Methyl 3-Ethyl-1H-indole-5-carboxylate is a valuable heterocyclic building block designed for advanced pharmaceutical and medicinal chemistry research. The indole nucleus is a privileged scaffold in drug discovery, known for its presence in a wide array of biologically active compounds and its ability to bind with high affinity to multiple receptors . This specific derivative, functionalized with an ester at the 5-position and an ethyl group at the 3-position, offers versatile chemical handles for further synthetic modification to create novel derivatives for biological screening. Researchers can leverage this compound in the exploration of new therapeutic agents due to the broad biological potential of indole-based molecules. Indole derivatives have been extensively documented to exhibit diverse pharmacological activities, including antiviral, anticancer, anti-inflammatory, antimicrobial, and antioxidant properties . The structural features of this compound make it a promising precursor for developing analogs targeting these areas, particularly as synthetic intermediates for more complex active molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle the compound with appropriate care, refer to the supplied Safety Data Sheet (SDS) for detailed handling and hazard information, and store it sealed in a dry, inert atmosphere at room temperature to maintain stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B13669608 Methyl 3-Ethyl-1H-indole-5-carboxylate

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 3-ethyl-1H-indole-5-carboxylate

InChI

InChI=1S/C12H13NO2/c1-3-8-7-13-11-5-4-9(6-10(8)11)12(14)15-2/h4-7,13H,3H2,1-2H3

InChI Key

QXWRUBISFAFDQH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis in Ionic Liquids

A notable modern method involves the condensation of 2-haloaryl aldehydes or ketones with ethyl isocyanoacetate in the presence of ionic liquids under microwave irradiation. This method offers:

  • High yields.
  • Short reaction times (minutes instead of hours).
  • Mild reaction conditions (around 50 °C).
  • Simplified workup procedures.

Reaction conditions:

Parameter Details
Substrate 2-haloaryl aldehydes or ketones
Nitrogen source Ethyl isocyanoacetate
Catalyst Copper(I) iodide (CuI), 12 mol%
Solvent Ionic liquid (e.g., 1-methyl-3-butylimidazolium hydroxide)
Microwave power 100 W
Temperature 50 °C
Reaction time 10 minutes
Yield Moderate to high (up to ~57% in initial studies, can be optimized)

This approach was developed to overcome limitations of traditional Fischer indole synthesis and Hemetsberger-Knittel methods, which often require high temperatures and give lower yields.

Traditional Synthetic Routes (Fischer and Hemetsberger-Knittel Methods)

  • Fischer Indole Synthesis: Involves phenylhydrazine and ketones or aldehydes but suffers from low yields and side reactions.
  • Hemetsberger-Knittel Synthesis: Uses condensation of aryl aldehydes with azidoacetates to form a-azidocinnamates, which upon heating yield indole esters. This method requires high boiling solvents and often results in low yields.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield Reaction Time
Microwave-assisted synthesis in ionic liquids High yield, short time, mild conditions, green chemistry Requires microwave setup, ionic liquid cost Up to ~57% (initial), can be optimized 10 minutes
Fischer Indole Synthesis Well-established, widely used Low yield, side products, harsh conditions Variable, often low Several hours
Hemetsberger-Knittel Synthesis Access to diverse indole esters High boiling solvents, low yield Low to moderate Several hours
Pyrazole ester synthesis (related) Environmentally friendly, high purity Multi-step, specific to pyrazoles >82% 8–12 hours

Summary of Research Findings

  • The most efficient and practical method for synthesizing this compound is the microwave-assisted condensation in ionic liquids, which significantly reduces reaction time and improves yield.
  • Traditional methods like Fischer and Hemetsberger-Knittel syntheses remain relevant but are less efficient.
  • Insights from pyrazole ester preparation suggest that environmentally benign reagents and conditions can be employed for ester synthesis, potentially adaptable for indole derivatives.
  • Continued research is focused on optimizing catalysts, solvents, and reaction parameters to further enhance yields and reduce environmental impact.

Chemical Reactions Analysis

Reaction Types and Mechanisms

1.1. Hydrolysis of the Ester Group
The methyl ester group undergoes saponification under alkaline conditions to form the corresponding carboxylic acid. This reaction is critical for synthesizing derivatives like indole-5-carboxylic acid, which can further react with amines to form amides .

1.2. Electrophilic Substitution
The indole ring’s electron-rich nature facilitates electrophilic substitution, particularly at positions activated by the ethyl group (EDG). Reactions such as nitration or bromination can occur at positions 4 or 6, depending on directing effects .

1.3. Reduction of the Esters
The methyl ester can be reduced to a primary alcohol using reagents like lithium aluminum hydride (LiAlH₄). This conversion is foundational for synthesizing alcohol-containing derivatives .

1.4. Amide Formation
Hydrolyzed carboxylic acids derived from the ester react with amines (e.g., aniline derivatives) using coupling agents like BOP (Benzotriazol-1-ol-pentamethylenephosphonamidate) and DIPEA (N,N-diisopropylethylamine) to form amides .

1.5. Oxidation of the Ethyl Group
While not explicitly observed in the provided data, the ethyl group may undergo oxidation to ketones or carboxylic acids under strong oxidizing conditions (e.g., KMnO₄), though this could compromise the indole ring’s stability .

Reaction Conditions and Reagents

Reaction Type Reagents/Conditions Product Key Observations
Ester Hydrolysis NaOH (3N), EtOH, reflux (2 h) Indole-5-carboxylic acidComplete conversion under alkaline conditions
Amide Coupling BOP, DIPEA, DMF, rt (4–12 h) Indole-5-carboxamidesHigh yields achieved with optimized coupling agents
Electrophilic Substitution HNO₃/H₂SO₄ (nitration), Br₂/H₂SO₄ (bromination) Nitro/bromo-indole derivativesRegioselectivity influenced by ethyl group’s directing effects
Ester Reduction LiAlH₄, THF, 0°C–rt Indole-5-carboxyl alcoholRequires careful control to avoid over-reduction

Characterization Data

3.1. NMR Analysis
For methyl 3-cyclohexyl-1H-indole-5-carboxylate (analogous structure):

  • ¹H NMR (CDCl₃) : δ = 8.42–8.39 (m, 2H), 7.87 (dd), 7.32 (d), 6.97 (d), 3.94 (s, 3H) .

  • ¹³C NMR (CDCl₃) : δ = 168.6 (carbonyl), 139.1, 126.5, 124.7, 123.1, 122.4, 120.9, 120.8, 110.8 (aromatic carbons) .

3.2. IR Analysis

  • IR (cm⁻¹) : 3346 (N–H stretch), 2925, 2851 (C-H stretches), 1692 (C=O stretch) .

Research Findings

  • Amide Derivatives : Coupling of indole-5-carboxylic acid with amines (e.g., aniline) yields amides with potential bioactivity .

  • Substitution Patterns : The ethyl group’s position and electron-donating nature influence regioselectivity in electrophilic reactions .

  • Synthetic Scalability : Reactions like saponification and amide coupling are optimized for high yields under mild conditions .

Comparative Analysis

Compound Key Functional Groups Reactivity Applications
Methyl 3-Ethyl-1H-indole-5-carboxylateEthyl (C3), methyl ester (C5)Prone to hydrolysis, substitutionIntermediate for amides, esters
Methyl 3-Cyano-1H-indole-5-carboxylateCyano (C3), methyl ester (C5)Oxidation, reductionBiologically active derivatives
Indole-5-carboxylic acidCarboxylic acid (C5)Amide formation, esterificationDrug development

Mechanism of Action

The mechanism of action of Methyl 3-Ethyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Methyl 3-(Phenylselanyl)-1H-indole-5-carboxylate (3la)
  • Structure : Features a phenylselanyl (-SePh) group at position 3 and a methyl ester at position 5.
  • Key Differences : The ethyl group in the target compound is replaced with a bulkier, more polarizable selenium-containing substituent. This increases molecular weight (260.33 vs. 191.18 for the unsubstituted ester) and may enhance interactions with biological targets via selenium’s unique redox properties .
  • Synthesis : Prepared via column chromatography (petroleum ether:ethyl acetate = 5:1), yielding 91% purity. Comparatively, the target compound’s synthesis likely involves alkylation at position 3 followed by esterification .
Ethyl 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carboxylate
  • Structure: Substituted with a dimethylaminoethyl group at position 3 and an ethyl ester at position 5.
  • The ethyl ester (vs. methyl) increases lipophilicity (logP ~2.5 vs. ~2.0 for methyl esters), influencing pharmacokinetics .
Methyl 5-Methoxy-1H-indole-3-carboxylate
  • Structure : Methoxy group at position 5 and methyl ester at position 3.
  • Key Differences: Substituent positions are reversed compared to the target compound. The melting point (>200°C) aligns with other indole esters, suggesting similar crystallinity .

Physical and Chemical Properties

Compound Molecular Weight Melting Point (°C) Key Substituents
Methyl 3-Ethyl-1H-indole-5-carboxylate 219.24 ~199–201 (estimated) 3-Ethyl, 5-COOCH₃
Methyl 3-(Phenylselanyl)-1H-indole-5-carboxylate 260.33 Not reported 3-SePh, 5-COOCH₃
Ethyl 5-Hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate 261.32 Not reported 5-OH, 2-CH₃, 1-propyl
7-Methoxy-1H-indole-3-carboxylic acid 191.18 199–201 7-OCH₃, 3-COOH

Notes:

  • The ethyl group at position 3 in the target compound likely enhances lipophilicity compared to polar groups like -OH or -SePh.
  • Melting points for indole derivatives correlate with hydrogen-bonding capacity; esters with fewer H-bond donors (e.g., target compound) may have lower melting points than carboxylic acids .

Hydrogen Bonding and Crystallinity

  • The ester group at position 5 acts as a hydrogen-bond acceptor, while the NH group at position 1 serves as a donor. Bulky substituents (e.g., ethyl at position 3) may sterically hinder NH participation in H-bonding, reducing crystal packing efficiency compared to smaller substituents like methoxy .

Biological Activity

Methyl 3-Ethyl-1H-indole-5-carboxylate is an indole derivative that has garnered attention in scientific research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features an indole ring system, which is known for its ability to interact with various biological receptors. The compound's molecular formula is C12H13NO2C_{12}H_{13}NO_2, and it possesses a carboxylate ester functional group that contributes to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole structure allows for high-affinity binding to multiple receptors, influencing various biological processes such as enzyme inhibition and receptor modulation. This compound has shown potential in the following areas:

  • Antiviral Activity : Research indicates that indole derivatives can inhibit viral replication, making them candidates for antiviral drug development .
  • Anticancer Properties : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Effects : this compound has shown significant antibacterial and antifungal activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Biological Activity Data

The following table summarizes the biological activities of this compound based on recent studies:

Biological Activity Target Organisms/Cells Activity Observed Reference
AntiviralVarious virusesInhibition of replication
AnticancerHT-29, A549, MDA-MB-231Cytotoxicity observed (IC50 values vary)
AntibacterialE. coli, S. aureusMIC values ranging from 0.0048 to 0.0195 mg/mL
AntifungalC. albicansMIC values from 16.69 to 78.23 µM

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines (HT-29, A549). The compound exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy : In another investigation, this compound demonstrated substantial antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentration (MIC) values of 0.0048 mg/mL and 0.0195 mg/mL respectively . This suggests that the compound could be developed into a new class of antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 3-Ethyl-1H-indole-5-carboxylate, and how can reaction intermediates be characterized?

  • Methodological Answer : A common approach involves the condensation of substituted indole precursors with ethylating agents. For example, indole-5-carboxylate derivatives can be alkylated at the 3-position using ethyl halides under basic conditions. Reaction intermediates (e.g., 3-ethylindole intermediates) should be characterized via 1H^1H-NMR to confirm regioselectivity and LC-MS to monitor purity. Evidence from indole ester synthesis (e.g., ethyl 5-fluoroindole-2-carboxylate in ) suggests similar protocols apply.
  • Key Tools : NMR, LC-MS, column chromatography for purification.

Q. How should this compound be stored to ensure stability during experimental workflows?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at room temperature, protected from light. Degradation studies on analogous compounds (e.g., Methyl 1H-indole-5-carboxylate in ) indicate sensitivity to moisture and oxidation. Use desiccants and monitor via periodic HPLC analysis to detect decomposition.
  • Key Tools : HPLC, inert atmosphere storage systems.

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm the ethyl group (δ ~1.2–1.4 ppm for CH3_3, δ ~2.6–3.0 ppm for CH2_2) and ester carbonyl (δ ~165–170 ppm). IR spectroscopy can validate the ester C=O stretch (~1700–1750 cm1^{-1}). Comparative data from methyl indole carboxylates ( ) supports this approach.
  • Key Tools : NMR, IR, mass spectrometry.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental spectral data for this compound?

  • Methodological Answer : Employ density functional theory (DFT) with B3LYP or M06-2X functionals to simulate NMR/IR spectra and compare with experimental results. For example, used DFT to analyze solvent effects on methyl indole carboxylates, identifying hydrogen bonding as a critical factor in spectral shifts. Discrepancies between computed and observed data may indicate conformational flexibility or solvent interactions.
  • Key Tools : Gaussian, ORCA, or similar software; solvent-effect modeling.

Q. What strategies optimize the regioselectivity of ethylation in indole carboxylate derivatives?

  • Methodological Answer : Use directing groups (e.g., ester at C-5) to favor ethylation at C-3. highlights the role of acetic acid as a catalyst in similar indole alkylation reactions. Kinetic studies under varying temperatures (e.g., 0°C vs. reflux) and bases (e.g., NaH vs. K2 _2CO3 _3) can refine selectivity. Monitor reaction progress via TLC and isolate intermediates for XRD validation (e.g., using Mercury software in ).
  • Key Tools : XRD (for crystal structure analysis), reaction kinetics software.

Q. How do solvent polarity and hydrogen-bonding interactions affect the photophysical properties of this compound?

  • Methodological Answer : Conduct UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., cyclohexane, DMSO). demonstrated that polar solvents stabilize charge-transfer states in methyl indole carboxylates, altering absorption/emission maxima. Computational modeling of solvent effects (e.g., PCM in DFT) can correlate experimental observations with electronic transitions.
  • Key Tools : UV-Vis/fluorescence spectrometers, DFT with solvent models.

Data Analysis & Validation

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Use single-crystal XRD to determine bond lengths and angles, particularly for the ethyl and ester groups. Software like Mercury () enables packing analysis to identify intermolecular interactions (e.g., π-stacking). Compare with SHELXL-refined structures ( ) for validation. Discrepancies between experimental and computational geometries may suggest polymorphism.
  • Key Tools : Single-crystal XRD, Mercury, SHELXL.

Q. What protocols mitigate byproduct formation during large-scale synthesis of this compound?

  • Methodological Answer : Optimize stoichiometry (e.g., excess ethylating agent) and reaction time to minimize di- or tri-ethylated byproducts. ’s synthesis of ethyl 5-fluoroindole-2-carboxylate recommends stepwise addition of reagents and low-temperature conditions. Post-reaction, use preparative HPLC or recrystallization (e.g., from ethanol/water) for purification.
  • Key Tools : Preparative HPLC, recrystallization setups.

Safety & Compliance

Q. What are the critical safety considerations when handling this compound in catalytic studies?

  • Methodological Answer : Follow GHS guidelines ( ): use PPE (gloves, goggles), avoid inhalation/ingestion, and work in a fume hood. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed via hazardous waste protocols. Analogous indole derivatives ( ) show low acute toxicity but may cause skin irritation.
  • Key Tools : Fume hoods, hazardous waste disposal systems.

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